An In-Depth Technical Guide to 5-Methoxythiophene-2-carboxylic Acid
An In-Depth Technical Guide to 5-Methoxythiophene-2-carboxylic Acid
This guide provides a comprehensive technical overview of 5-Methoxythiophene-2-carboxylic acid (CAS No: 29212-22-4), a key heterocyclic building block for professionals in chemical research, drug discovery, and materials science. We will delve into its chemical and physical properties, established synthetic routes, characteristic reactivity, and practical applications, grounding our discussion in established chemical principles and field-proven insights.
Core Molecular Profile
5-Methoxythiophene-2-carboxylic acid, also known as 5-methoxy-2-thenoic acid, is a disubstituted thiophene derivative. The molecule incorporates an electron-donating methoxy group (-OCH₃) at the 5-position and an electron-withdrawing carboxylic acid group (-COOH) at the 2-position. This specific substitution pattern establishes a unique electronic profile that dictates its reactivity and utility as a versatile chemical intermediate.
Key Identifiers and Physicochemical Properties
A summary of the core identifiers and properties of 5-Methoxythiophene-2-carboxylic acid is presented below. It is important to note that while the fundamental identifiers are well-established, specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, often requiring direct experimental determination for lot-specific validation.
| Property | Value | Source(s) |
| CAS Number | 29212-22-4 | [1] |
| Molecular Formula | C₆H₆O₃S | |
| Molecular Weight | 158.18 g/mol | |
| IUPAC Name | 5-Methoxythiophene-2-carboxylic acid | N/A |
| Synonyms | 5-Methoxy-2-thenoic acid | [2] |
| Appearance | Off-white to pale yellow solid (Typical) | N/A |
| Storage | Store at 2-8°C, protect from light and moisture | [3] |
Synthesis and Preparation
The preparation of 5-Methoxythiophene-2-carboxylic acid typically involves the functionalization of a pre-existing thiophene or methoxythiophene core. While several routes are plausible, a common and logical laboratory-scale approach involves the carboxylation of 2-methoxythiophene via lithiation.
Causality in Synthetic Strategy:
The choice of a lithiation-carboxylation route is dictated by the directing effects of the methoxy group. As an electron-donating group, the methoxy substituent at the 2-position of a thiophene ring would strongly direct electrophilic attack to the 5-position. However, for carboxylation, a more robust method is required. Deprotonation with a strong base like n-butyllithium (n-BuLi) is also directed to the ortho-position (C5) due to the coordinating effect of the methoxy group's oxygen atom. The resulting thienyllithium species is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form the corresponding carboxylate salt, which upon acidic workup yields the target carboxylic acid.
General Laboratory Synthesis Protocol: Lithiation and Carboxylation
This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Caption: Synthetic workflow for 5-Methoxythiophene-2-carboxylic acid.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Methoxythiophene-2-carboxylic acid is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid, as well as the inherent aromaticity of the thiophene ring.
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Thiophene Ring: The thiophene core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The methoxy group at C5 further activates the ring, particularly at the C3 and C4 positions. However, the deactivating effect of the C2-carboxylic acid group makes further electrophilic substitution less favorable than on 2-methoxythiophene itself.
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Carboxylic Acid Group: This functional group is the primary site for nucleophilic acyl substitution. It can be readily converted into a variety of derivatives, which is the foundation of its utility as a building block.
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Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.
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Amide Bond Formation: This is arguably the most critical reaction for its application in drug discovery. The carboxylic acid can be activated by a wide range of coupling reagents (e.g., HATU, EDC, PyBOP) and subsequently reacted with primary or secondary amines to form stable amide bonds.[4]
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Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride, which can then be used for acylation reactions.
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Spectroscopic Characterization
Expected ¹H NMR (Proton NMR) Data
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Thiophene Protons (H3, H4): Two doublets are expected in the aromatic region (approx. 6.5-7.5 ppm). The proton at the C3 position will be a doublet coupled to the C4 proton, and vice-versa. The electron-donating methoxy group at C5 and the electron-withdrawing carboxylic acid at C2 will influence their precise chemical shifts.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the range of 3.8-4.0 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet, often downfield (>10 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR (Carbon NMR) Data
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Carbonyl Carbon (-C=O): Expected in the downfield region, typically 165-175 ppm.
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Thiophene Ring Carbons: Four distinct signals are expected. C2 and C5 (bearing the substituents) will be significantly shifted. C5 will be shifted downfield due to the directly attached oxygen of the methoxy group. C2 will also be downfield, influenced by the carboxylic acid. C3 and C4 will appear in the typical aromatic carbon region.
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Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.
Expected IR (Infrared) Spectroscopy Data
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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C-O Stretch (Methoxy & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
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C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
Applications in Research and Development
5-Methoxythiophene-2-carboxylic acid serves as a crucial building block, primarily in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.[2]
A. Pharmaceutical and Agrochemical Synthesis
The thiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This molecule provides a rigid framework and specific hydrogen bonding capabilities (via the carboxylic acid derivatives) that are valuable for designing enzyme inhibitors and receptor ligands.
Workflow: Amide Coupling for Kinase Inhibitor Scaffolds
Many small-molecule kinase inhibitors utilize heterocyclic cores functionalized with amide side chains to interact with the hinge region of the kinase active site. 5-Methoxythiophene-2-carboxylic acid is an ideal starting point for creating such structures.
Caption: General workflow for amide coupling reactions.
B. Organic Electronics and Materials Science
Thiophene-based molecules are fundamental to the field of organic electronics due to their ability to form π-conjugated systems. The unique electronic properties of 5-Methoxythiophene-2-carboxylic acid make it a candidate for incorporation into organic semiconductors, dyes, and polymers.[2] The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or for polymerization reactions.
Safety and Handling
As with all laboratory chemicals, 5-Methoxythiophene-2-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact. Consult the material safety data sheet (MSDS) from the supplier for detailed toxicological information.
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Storage: Keep the container tightly sealed in a dry, cool place (2-8°C is recommended) and protected from light to prevent degradation.
References
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PubMed. (2009). 5-(Methoxy-carbon-yl)thio-phene-2-carboxylic Acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved January 10, 2026, from [Link]
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Zhao, G. L., et al. (2010). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o148. Retrieved January 10, 2026, from [Link]
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LookChem. (n.d.). Cas 29212-22-4, 5-METHOXYTHIOPHENE-2-CARBOXYLIC ACID. Retrieved January 10, 2026, from [Link]
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PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved January 10, 2026, from [Link]
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Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Retrieved January 10, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 10, 2026, from [Link]

